Flumazenil

GABA-A receptor pharmacology Radioligand binding assay Benzodiazepine antagonist affinity

Select Flumazenil for its validated neutral antagonist profile—essential for studies where inverse agonist or subtype-selective activity would confound interpretation. With high affinity (Ki ≈ 5.99 nM) and negligible intrinsic efficacy, it is the gold-standard reference compound for competition binding assays, PET radiotracer development ([¹¹C]/[¹⁸F]), and rodent behavioral studies requiring non-selective benzodiazepine-site blockade (10–20 mg/kg). Procure with confidence for reproducible GABA-A receptor pharmacology.

Molecular Formula C15H14FN3O3
Molecular Weight 303.29 g/mol
CAS No. 78755-81-4
Cat. No. B1672878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlumazenil
CAS78755-81-4
SynonymsAnexate
Flumazenil
Flumazepil
Lanexat
Ro 15 1788
Ro 15-1788
Ro 151788
Romazicon
Molecular FormulaC15H14FN3O3
Molecular Weight303.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)C
InChIInChI=1S/C15H14FN3O3/c1-3-22-15(21)13-12-7-18(2)14(20)10-6-9(16)4-5-11(10)19(12)8-17-13/h4-6,8H,3,7H2,1-2H3
InChIKeyOFBIFZUFASYYRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder.
Solubility1.04e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Flumazenil CAS 78755-81-4: Imidazobenzodiazepine Antagonist Procurement Guide for Benzodiazepine Reversal


Flumazenil (Ro 15-1788) is an imidazobenzodiazepine derivative that acts as a specific, competitive antagonist at the benzodiazepine binding site of GABA-A receptors [1]. It binds with high affinity (Ki ≈ 5.99 nM in rat brain membranes) to the benzodiazepine recognition site and displaces benzodiazepine agonists through competitive inhibition [1]. Unlike benzodiazepine agonists, flumazenil exhibits negligible intrinsic efficacy at the receptor, functioning as a neutral antagonist that can reverse sedation, amnesia, and ventilatory depression induced by benzodiazepines without producing agonist-like effects [2].

Flumazenil CAS 78755-81-4: Critical Selection Factors Distinguishing It from β-Carboline Antagonists, Inverse Agonists, and Alternative BZ-Site Ligands


Substitution with structurally or pharmacologically related benzodiazepine-site ligands is not scientifically justifiable due to fundamental differences in intrinsic efficacy, subunit selectivity, and clinical safety profiles. Flumazenil is a neutral antagonist with negligible intrinsic activity [1], whereas close analogs such as Ro 15-4513 (azido-substituted derivative) function as partial inverse agonists that produce anxiogenic and proconvulsant effects [2]. The β-carboline-based antagonists (e.g., β-CCt) exhibit preferential α1-subunit selectivity and delayed onset kinetics distinct from flumazenil's non-selective, rapid-action profile [3]. Furthermore, alternative BZ-site ligands like sarmazenil demonstrate inverse agonist activity with longer duration but are ineffective or contraindicated in certain clinical scenarios where flumazenil is the established reversal agent [4]. These pharmacological divergences preclude interchangeable use in both research and clinical settings.

Flumazenil CAS 78755-81-4: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement Decisions


Receptor Binding Affinity: Flumazenil Ki Determination Against Flunitrazepam and Comparison with Diazepam

In a direct competitive radioligand binding assay using rat brain membranes (excluding cerebellum), flumazenil displaced [3H]-flunitrazepam with an IC50 of approximately 7.35 nM and calculated Ki of 5.99 nM [1]. Under comparable assay conditions using human synaptic GABA-A receptor preparations, the Kd for [3H]-flumazenil was determined to be 7.7 nM, while competition with diazepam against 10 nM [3H]-flumazenil enabled calculation of diazepam's Ki at the same binding site [2].

GABA-A receptor pharmacology Radioligand binding assay Benzodiazepine antagonist affinity

Structural and Functional Divergence from Ro 15-4513: Azido Group Substitution Determines Inverse Agonist Activity and Alcohol Antagonism

Flumazenil (Ro 15-1788) and Ro 15-4513 differ structurally by a single substitution at the C7 position of the benzodiazepine ring: flumazenil carries a fluorine atom, whereas Ro 15-4513 carries an azido group [1]. Both compounds bind δ subunit-containing GABA-A receptors with high affinity (Kd < 10 nM), but functional divergence is substantial [2]. Flumazenil functions as a neutral antagonist and is ineffective as an acute ethanol antagonist, whereas Ro 15-4513 acts as a partial inverse agonist that selectively blocks ethanol effects on GABA-A receptors [2]. Critically, flumazenil can antagonize the ethanol-antagonist actions of Ro 15-4513, demonstrating that flumazenil retains competitive binding capacity while lacking the inverse agonist functional profile [3].

Structure-activity relationship Inverse agonism Ethanol pharmacology GABA-A receptor subtypes

Clinical Reversal of Midazolam Sedation and Ventilatory Depression: Dose-Response Comparison with Placebo

In a randomized, double-blind, placebo-controlled study of 32 healthy subjects receiving continuous midazolam infusion to induce unresponsiveness, flumazenil at doses of 1 mg, 3 mg, and 10 mg IV all reversed hypnosis and reversed the reduction in minute ventilation (V̇E46) and tidal volume (VT46) within 5 minutes of administration [1]. The duration of reversal was dose-dependent: 1 mg maintained reversal for at least 30 minutes, 3 mg for at least 60 minutes, while 10 mg produced sedation reversal lasting 154 ± 30 minutes despite decline in ventilatory parameters to placebo values by 120 minutes [1]. Placebo administration produced no reversal of midazolam-induced ventilatory depression or hypnosis [1].

Clinical pharmacology Benzodiazepine reversal Ventilatory depression Dose-response

Adverse Event Risk Profile: Flumazenil vs. Placebo Meta-Analysis of Randomized Controlled Trials

A systematic review and meta-analysis of 13 randomized controlled trials with 990 evaluable patients compared flumazenil treatment versus placebo in suspected benzodiazepine intoxication [1]. Adverse events (AEs) were significantly more common in the flumazenil group (138/498 patients; 27.7%) compared with placebo (47/492 patients; 9.6%), yielding a risk ratio of 2.85 (95% CI: 2.11-3.84; p < 0.00001) [1]. Serious adverse events (SAEs) were also significantly more common with flumazenil (12/498; 2.4%) versus placebo (2/492; 0.4%), with a risk ratio of 3.81 (95% CI: 1.28-11.39; p = 0.02) [1]. The most common AEs in the flumazenil group were agitation (26.2%) and gastrointestinal symptoms (20.6%); the most common SAEs were supraventricular arrhythmia (30%) and convulsions (25%) [2].

Drug safety Meta-analysis Benzodiazepine overdose Adverse events

Subunit Selectivity Profile: Flumazenil (Non-Selective Antagonist) vs. β-CCt (α1-Preferring Antagonist) in Behavioral Pharmacology

In a comparative study examining the relative contribution of α1-containing GABA-A receptors to benzodiazepine effects, flumazenil (non-selective antagonist, 10.0 mg/kg) and β-CCt (preferential α1-subunit selective antagonist, 30.0 mg/kg) were evaluated in rats using the elevated plus-maze [1]. Midazolam (1.0 mg/kg) significantly increased the percentage of open arm time (anxiolytic effect). Flumazenil (10.0 mg/kg) completely abolished this midazolam-induced anxiolysis, whereas β-CCt (30.0 mg/kg) partially potentiated the anxiolytic actions of midazolam [1]. In a separate active avoidance paradigm, flumazenil antagonized both the acquisition-enhancing effect of midazolam (2.0 mg/kg) and the impairing effect of the inverse agonist DMCM, while β-CCt potentiated midazolam's effect and only partly antagonized DMCM [2].

GABA-A receptor subunits Behavioral pharmacology Subtype selectivity Anxiolysis

Pharmacokinetic Properties: Flumazenil Clearance and Half-Life Compared with Therapeutic Benzodiazepines

Flumazenil exhibits rapid hepatic elimination with a plasma half-life of 0.7-1.3 hours and high plasma clearance of 520-1300 mL/min [1]. Oral bioavailability is limited to approximately 16% due to extensive first-pass hepatic metabolism, necessitating intravenous administration for clinical reversal applications [1]. In comparison, midazolam—the benzodiazepine most commonly reversed by flumazenil—has an elimination half-life of 1.5-3.5 hours and hepatic extraction ratio of 0.30-0.44 [2]. The substantially shorter half-life of flumazenil relative to many benzodiazepine agonists (e.g., diazepam half-life 20-100 hours) necessitates careful monitoring for resedation following reversal [2].

Pharmacokinetics Drug metabolism Hepatic clearance Benzodiazepine reversal

Flumazenil CAS 78755-81-4: Evidence-Based Research and Industrial Application Scenarios Derived from Quantitative Differentiation Data


In Vitro GABA-A Receptor Pharmacology: Radioligand Binding and Functional Assays Requiring a Neutral Competitive Antagonist

Flumazenil serves as the gold-standard radioligand ([3H]-flumazenil, Kd = 7.7 nM) for characterizing benzodiazepine binding site affinity of novel compounds. Its neutral antagonist profile (negligible intrinsic efficacy) makes it the appropriate tool for competition binding assays and functional studies where inverse agonist activity (present in Ro 15-4513) would confound interpretation. Flumazenil should be prioritized over β-carboline antagonists (β-CCt) for studies requiring non-subtype-selective benzodiazepine site blockade. [1]

Clinical Benzodiazepine Reversal in Procedural Sedation and Overdose Management

Flumazenil is indicated for complete or partial reversal of benzodiazepine-induced sedation and ventilatory depression. Evidence supports dosing of 1 mg IV for short-term reversal (≥30 min duration) and 3 mg IV for extended reversal (≥60 min). Procurement for clinical use must account for the documented adverse event risk profile: AEs occur at a rate of 27.7% vs. 9.6% placebo (RR 2.85), with SAEs at 2.4% vs. 0.4% placebo (RR 3.81). Routine use in undifferentiated benzodiazepine overdose is not recommended due to this risk-benefit ratio. [2][3]

PET Imaging: [11C]-Flumazenil and [18F]-Flumazenil for Benzodiazepine Receptor Mapping

[11C]-Flumazenil is a validated PET tracer for quantifying benzodiazepine receptor density and distribution in the brain, with well-characterized pharmacokinetics (clearance 48-139 L/h, Vd 0.78 L/kg). [18F]-Flumazenil synthesized via diaryliodonium salt precursors enables longer half-life PET imaging of epileptic lesions. Flumazenil's high affinity (Kd < 10 nM) and neutral antagonist profile make it superior to agonist-based tracers for receptor quantification without confounding functional effects. [4][5]

Behavioral Pharmacology Research: GABA-A Receptor Subtype Dissection Using Flumazenil as Non-Selective Antagonist Control

In rodent behavioral studies (elevated plus-maze, active avoidance, Morris water maze), flumazenil (10-20 mg/kg) serves as a non-selective antagonist control against which subtype-selective ligands (e.g., α1-preferring β-CCt) are compared. This enables dissection of the contribution of specific GABA-A receptor subunits to anxiolytic, amnestic, and cognitive effects of benzodiazepine-site ligands. Flumazenil's ability to antagonize both agonist (midazolam) and inverse agonist (DMCM, β-CCM) effects makes it the essential reference compound for such investigations. [6]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flumazenil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.